

Application Notes and Protocols: Utilizing TCH-165 in Combination with Proteasome Inhibitors

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Compound of Interest

Compound Name: TCH-165

Cat. No.: B15574148

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These application notes provide a comprehensive overview of the rationale and methodology for using **TCH-165**, a novel proteasome assembly modulator, in combination with traditional proteasome inhibitors. The protocols outlined below are intended to guide researchers in investigating the potential synergistic anti-cancer effects of this combination therapy.

Introduction

TCH-165 is a small molecule that modulates the assembly of the 26S proteasome, leading to an increased proportion of the 20S proteasome. This shift in equilibrium enhances the degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes several oncoproteins like c-MYC, without requiring ubiquitination.^{[1][2][3][4]} Proteasome inhibitors, such as bortezomib and carfilzomib, function by directly inhibiting the catalytic activity of the proteasome, leading to an accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.

The combination of **TCH-165** with proteasome inhibitors presents a novel therapeutic strategy. While proteasome inhibitors block the degradation of a broad range of proteins, **TCH-165** selectively enhances the degradation of specific substrates by the 20S proteasome. This dual approach may lead to a more potent and selective anti-cancer effect, potentially overcoming resistance to proteasome inhibitors. Notably, studies have shown that the enhanced degradation of proteins like c-MYC by **TCH-165** can be blocked by the proteasome inhibitor bortezomib, highlighting the interplay between these two classes of drugs.^{[1][4][5][6][7]}

Data Presentation

While direct quantitative synergy data (e.g., Combination Index values) for the combination of **TCH-165** and proteasome inhibitors are not extensively available in the public domain, the following tables summarize the cytotoxic activity of **TCH-165** as a single agent in various cancer cell lines, including a bortezomib-resistant model. This data provides a baseline for designing combination studies.

Table 1: Cytotoxicity of **TCH-165** in Multiple Myeloma (MM) Cell Lines[1][6]

Cell Line	Type	TCH-165 CC50 (μM)	95% Confidence Interval	Notes
RPMI-8226	Human MM	0.9	0.8–1.2	
L363	Human MM	5.0	4.1–5.1	
NCI-H929	Human MM	4.3	2.2–6.6	
THP-1 (WT)	Human acute monocytic leukemia	-	-	Sensitive to Bortezomib
THP-1 (BTZ-R)	Human acute monocytic leukemia	-	-	Acquired Bortezomib Resistance

Table 2: Efficacy of **TCH-165** in Primary Patient-Derived Multiple Myeloma Cells[6]

Patient Sample	Status	TCH-165 CC50 (μM)	95% Confidence Interval	Bortezomib CC50
Newly Diagnosed MM	-	1.0	0.60–1.51	Not Reported
Refractory MM	Bortezomib-unresponsive	8.1	7.08–9.03	>50 μM

Table 3: In Vivo Efficacy of **TCH-165** and Bortezomib as Single Agents in a RPMI-8226 Xenograft Model[1]

Treatment Group	Dose and Schedule	Average Tumor Volume (mm ³) at Day 42 (± SEM)	% Tumor Growth Reduction vs. Vehicle
Vehicle Control	-	1253.4 (± 371.86)	-
Bortezomib	0.375 mg/kg, i.v., 3x/week	771.41 (± 129.35)	~38%
TCH-165	100 mg/kg, oral gavage, bid	304.43 (± 49.50)	~76%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **TCH-165** and proteasome inhibitors.

Protocol 1: Cell Viability Assay to Determine Synergy

This protocol is designed to assess the cytotoxic effects of **TCH-165** and a proteasome inhibitor (e.g., bortezomib) alone and in combination, allowing for the calculation of a Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Materials:

- Cancer cell lines of interest (e.g., RPMI-8226)
- Complete culture medium
- **TCH-165**
- Proteasome inhibitor (e.g., Bortezomib)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit

- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 μ L of complete culture medium.[\[1\]](#) Incubate for 24 hours at 37°C and 5% CO₂.
- Drug Preparation: Prepare stock solutions of **TCH-165** and the proteasome inhibitor in a suitable solvent (e.g., DMSO). Create a dose-response matrix by preparing serial dilutions of both drugs.
- Drug Treatment: Treat the cells with **TCH-165** and the proteasome inhibitor alone and in combination at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[\[1\]](#)
- Viability Assessment: Equilibrate the plates to room temperature. Add 100 μ L of CellTiter-Glo® reagent to each well and incubate with shaking for 10 minutes at room temperature.[\[1\]](#)
- Data Acquisition: Measure the luminescent signal using a luminometer.
- Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) values based on the dose-response curves.

Protocol 2: Western Blot for c-MYC Degradation

This protocol allows for the visualization and quantification of c-MYC protein levels to confirm that **TCH-165** enhances its degradation and that this effect is blocked by proteasome inhibitors.

Materials:

- Cancer cell lines (e.g., RPMI-8226)
- **TCH-165**
- Proteasome inhibitor (e.g., Bortezomib)

- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against c-MYC
- Primary antibody for a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Treatment:** Grow cells to ~80% confluency. For combination treatment, pre-treat cells with the proteasome inhibitor (e.g., 5 μ M bortezomib) for 1 hour before adding **TCH-165** at the desired concentration for an additional 4 hours.^[8] Include single-agent and vehicle controls.
- **Cell Lysis:** Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.^[8]
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.
- **Western Blotting:** Transfer the proteins to a PVDF membrane.

- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-c-MYC antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software.

Protocol 3: Native PAGE and Western Blot for 20S and 26S Proteasome Levels

This protocol is used to analyze the relative abundance of the 20S and 26S proteasome complexes following treatment with **TCH-165**.

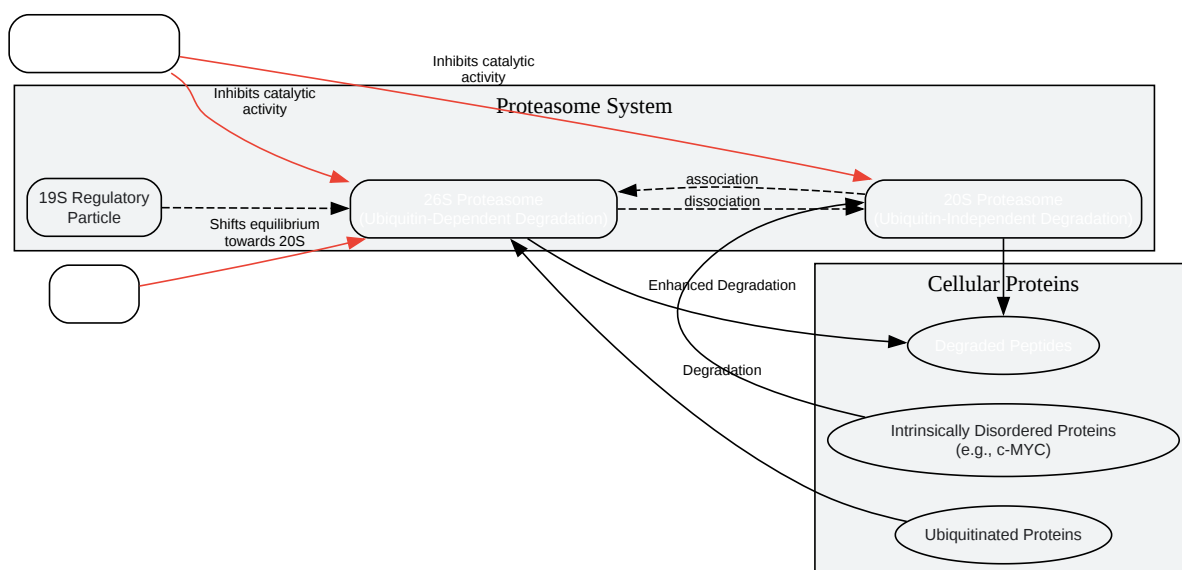
Materials:

- HEK293T cells (or other suitable cell line)
- **TCH-165**
- Native PAGE lysis buffer
- Native PAGE gels and running buffer
- PVDF membrane
- Blocking buffer
- Primary antibodies against a 20S subunit (e.g., $\beta 5$) and a 19S subunit (e.g., Rpt1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

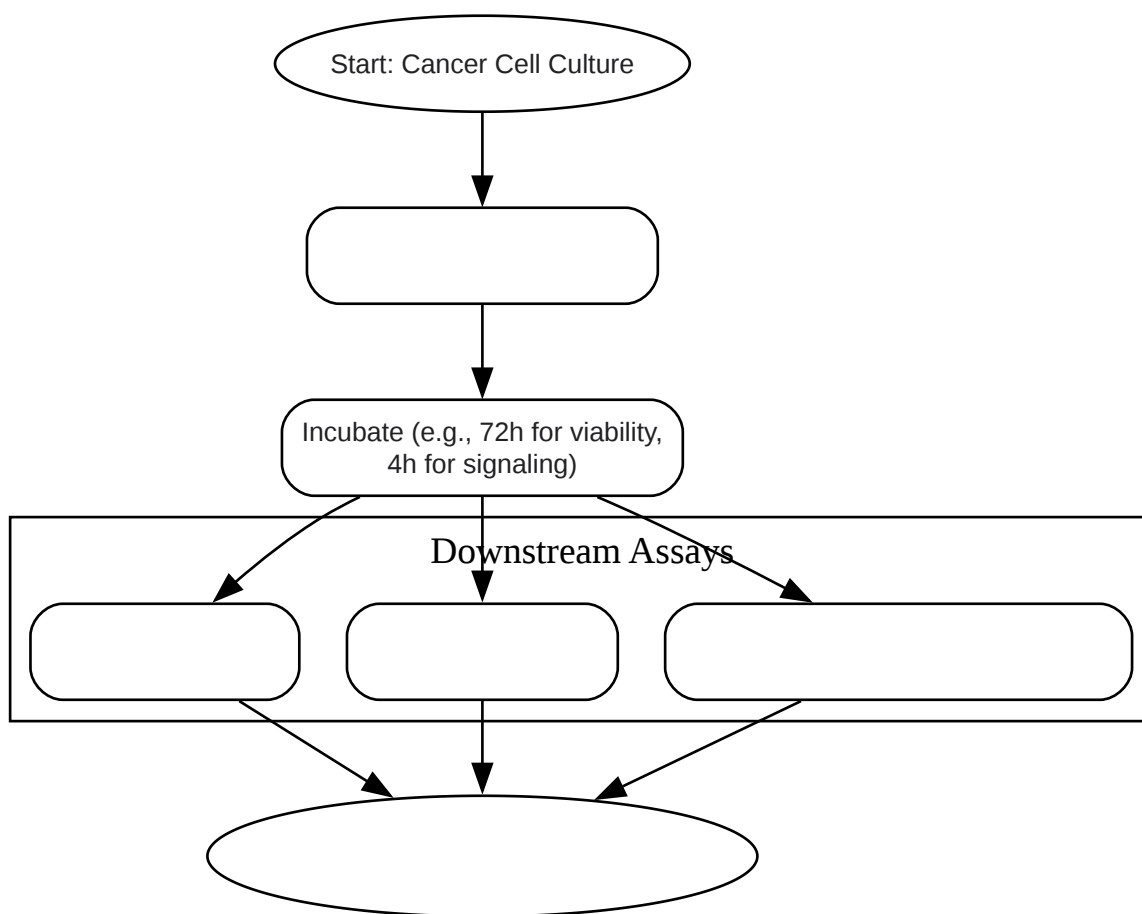
- Cell Treatment: Treat HEK293T cells with various concentrations of **TCH-165** (e.g., 3, 10, 30 μ M) for 24 hours.[5]
- Cell Lysis: Lyse the cells in a native PAGE lysis buffer.
- Native PAGE: Load equal amounts of protein onto a native polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
- Western Blotting: Transfer the proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane and then incubate with primary antibodies against a 20S subunit and a 19S subunit to detect the different proteasome complexes (doubly-capped 26S, singly-capped 26S, and free 20S).[5]
- Detection and Analysis: Proceed with secondary antibody incubation, detection, and analysis as described in Protocol 2.

Mandatory Visualizations



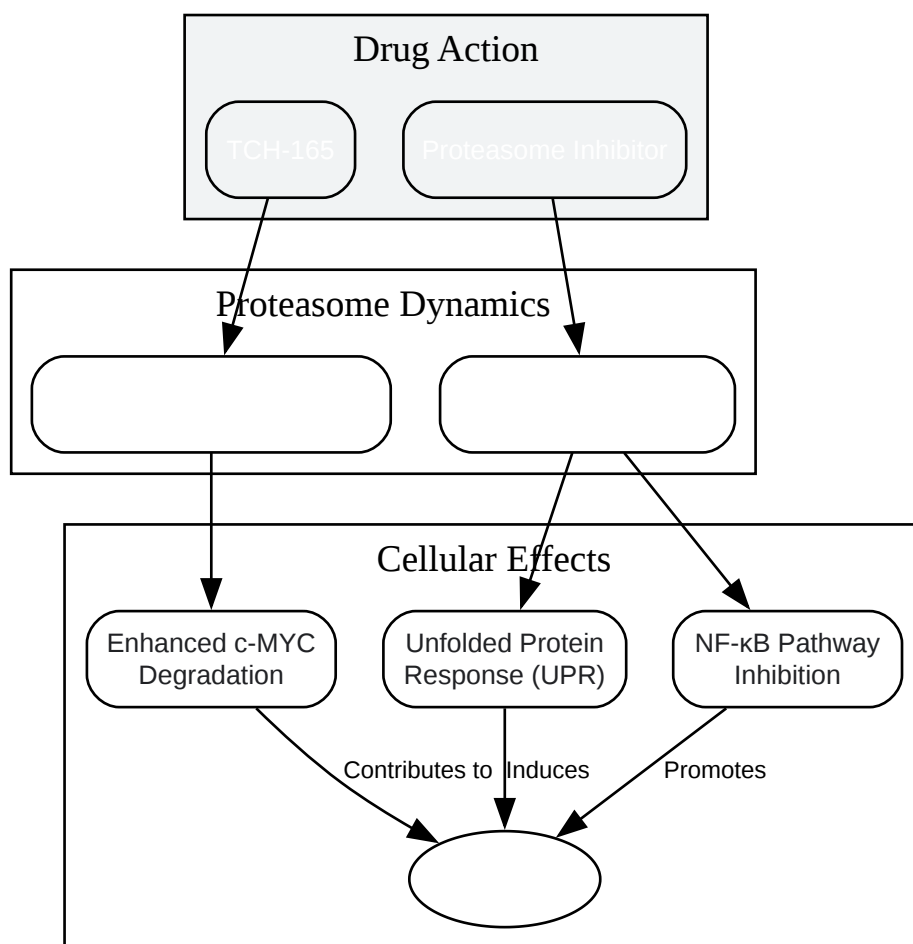
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Caption: Mechanism of action of **TCH-165** and proteasome inhibitors.



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Caption: General experimental workflow for combination studies.



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